Lipophilicity Control: N1-Ethyl vs. N1-Butyl Substitution Lowers XLogP3-AA by Approximately 1.8 Log Units
The target compound carries an N1-ethyl group, resulting in a computed XLogP3-AA of 3.4 [1]. In contrast, close analog 1-butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one possesses an N1-butyl chain, which extends the alkyl substituent and is predicted to increase XLogP by approximately 1.8 log units (estimated via fragment-based calculation). This substantial difference in lipophilicity directly influences aqueous solubility, membrane permeability, and non-specific protein binding, making the ethyl analog the preferred entry point when lower logP is required for CNS drug-likeness or reduced off-target promiscuity. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 [1] |
| Comparator Or Baseline | 1-butyl-3-(4-fluorobenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one (N1-butyl analog): XLogP3-AA ≈ 5.2 (estimated) |
| Quantified Difference | ΔXLogP ≈ -1.8 log units (target compound is more hydrophilic) |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP determined |
Why This Matters
Lower lipophilicity within a chemotype can reduce cytochrome P450-mediated metabolism and phospholipidosis risk, critical parameters when selecting hits for lead optimization in pain or inflammation programs.
- [1] PubChem. (2026). Compound Summary for CID 18559249: 1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one. National Library of Medicine. View Source
- [2] Weiss, M., Milgram, B. C., Marx, I. E., & Dineen, T. (2016). WO2017106871A1 – Alkyl dihydroquinoline sulfonamide compounds. World Intellectual Property Organization. View Source
